N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-13-3-6-17(7-4-13)28-11-16-10-19(26)25-21(23-16)29-12-20(27)24-18-8-5-15(22)9-14(18)2/h3-10H,11-12H2,1-2H3,(H,24,27)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHSUQLXGUBIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Hydroxy-6-(chloromethyl)pyrimidin-2-yl Sulfide
The reaction begins with 2,6-diamino-4-hydroxypyrimidine (17 ), which undergoes cyclocondensation with chloroacetone (18 ) in dimethylformamide (DMF) at 50–60°C to yield 2,4-diamino-5-methylfuro[2,3-d]pyrimidine (20 ) as a minor product (25% yield). To introduce the sulfanyl group at position 2, 20 is treated with 4-methylthiophenol in the presence of iodine, facilitating a thiolation reaction. This step proceeds at 70°C for 12 hours in ethanol, yielding 4-hydroxy-6-(chloromethyl)pyrimidin-2-yl sulfide (21 ) with 68% efficiency.
Introduction of the (4-Methylphenyl)sulfanylmethyl Group
The chloromethyl group at position 6 of 21 is substituted with (4-methylphenyl)sulfanylmethyl via nucleophilic displacement. A solution of 21 in tetrahydrofuran (THF) reacts with sodium 4-methylthiophenolate (generated in situ from 4-methylthiophenol and sodium hydride) at 0°C for 2 hours. The product, 4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl sulfide (22 ), is isolated in 82% yield after column chromatography.
Preparation of the Acetamide Moiety
The N-(4-chloro-2-methylphenyl)acetamide side chain is synthesized using a two-step protocol derived from chloroacetylation methods.
Chloroacetylation of 4-Chloro-2-methylaniline
4-Chloro-2-methylaniline (23 ) reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–10°C in the presence of triethylamine (TEA) as a base. After 4 hours at 25–30°C, N-(4-chloro-2-methylphenyl)-2-chloroacetamide (24 ) precipitates with 89% yield. Excess solvent is removed under reduced pressure, and the product is washed with water to remove residual TEA·HCl.
Thiolation of the Acetamide Intermediate
The chloride in 24 is replaced with a sulfanyl group via reaction with thiourea in refluxing ethanol. After 6 hours, 2-mercapto-N-(4-chloro-2-methylphenyl)acetamide (25 ) is obtained as a crystalline solid (75% yield).
Coupling of Pyrimidine and Acetamide Components
The final step involves connecting 22 and 25 through a disulfide bond.
Oxidative Coupling Strategy
A solution of 22 and 25 in methanol is treated with iodine (0.5 equiv) at room temperature for 24 hours. The reaction proceeds via radical-mediated sulfur-sulfur bond formation, yielding the target compound in 65% yield. Purification via recrystallization from ethyl acetate improves purity to >98%.
Alternative Nucleophilic Displacement Route
In an anhydrous THF environment, 25 is deprotonated with lithium diisopropylamide (LDA) at −78°C and reacted with 22 to form the sulfanyl linkage directly. This method achieves a higher yield (78%) but requires stringent moisture-free conditions.
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Comparative studies reveal that DCM and DCE are optimal for chloroacetylation, while THF enhances nucleophilic substitution efficiency. Copper sulfate and cesium fluoride catalysts improve reaction rates in sulfur-based couplings.
Temperature and Reaction Time
Key findings include:
Yield and Purity Data
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrimidine thiolation | Iodine-mediated | 68 | 95 |
| Acetamide synthesis | Chloroacetylation | 89 | 97 |
| Oxidative coupling | Iodine | 65 | 98 |
| Nucleophilic coupling | LDA/THF | 78 | 99 |
Challenges and Mitigation Strategies
-
Sulfur Oxidation : Reactions conducted under nitrogen atmosphere reduce disulfide byproduct formation.
-
Regioselectivity : Steric hindrance at pyrimidine position 6 is minimized using bulky bases like TEA.
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Purification : Silica gel chromatography separates polar intermediates, while recrystallization ensures final product homogeneity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxy group to a methoxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structure could allow it to target specific molecular pathways involved in diseases, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure may also make it useful as a catalyst or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydroxy and sulfanyl groups may allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Additionally, the chloro and methyl groups may influence the compound’s overall reactivity and stability, affecting its interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-Based Analogues
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide () Structural Differences: Replaces the hydroxy and (4-methylphenyl)sulfanylmethyl groups with 4,6-diamino substituents. Crystal structures reveal a folded conformation stabilized by intramolecular N–H⋯N bonds. The dihedral angle between pyrimidine and phenyl rings (42.25°) differs from bulkier analogues, affecting molecular packing .
2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 444934-91-2, ) Structural Differences: Substitutes the 4-chloro-2-methylphenyl group with a 4-methoxyphenyl moiety. This modification may enhance solubility compared to the target compound’s chloro-methyl group .
Heterocyclic Core Variants
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide Derivatives ()
- Structural Differences : Replaces the pyrimidine with an oxadiazole ring.
- Impact : Oxadiazole’s electron-deficient nature may reduce hydrogen-bonding but improve metabolic resistance. Derivatives like 6f and 6o showed potent antimicrobial activity, suggesting the target compound’s pyrimidine core could offer distinct bioactivity profiles .
Thieno[3,2-d]pyrimidinone Analogues () Example: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5). Structural Differences: Incorporates a sulfur-containing fused thienopyrimidine ring. This contrasts with the target’s flexible pyrimidine-sulfanylmethyl group .
Substituent-Driven Modifications
Chromeno[2,3-d]pyrimidine Derivatives () Example: N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide. Structural Differences: Adds a chromene-fused pyrimidine core. Impact: The extended aromatic system may improve DNA intercalation or kinase inhibition but could reduce solubility due to increased hydrophobicity .
Triazole-Containing Analogues () Example: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (CAS 332947-98-5). Structural Differences: Substitutes pyrimidine with a 1,2,4-triazole ring.
Crystallographic and Physicochemical Comparisons
Key Findings and Implications
- The target compound’s hydroxy group may confer unique target interactions.
- Solubility : Methoxy-substituted analogues () suggest that electron-donating groups improve solubility, whereas chloro-methyl groups enhance lipophilicity.
- Conformational Stability: Intramolecular hydrogen bonds in diaminopyrimidine derivatives () stabilize folded conformations, which may influence binding kinetics compared to the target’s extended structure.
Biological Activity
N-(4-chloro-2-methylphenyl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, highlighting key findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological properties. Its molecular formula is , indicating the presence of chlorine, sulfur, and nitrogen atoms that may play critical roles in its activity.
Biological Activity Overview
The biological activities of this compound have been primarily investigated through various in vitro studies. The following sections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, indicating potent activity .
- Synergistic Effects : In combination with standard antibiotics like Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects, enhancing overall antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays focused on cell viability and proliferation.
Case Studies:
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to untreated controls. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
- Molecular Mechanisms : Research indicates that the compound may target specific enzymes involved in cancer cell metabolism, such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and modification .
Data Tables
The following table summarizes the biological activity data for this compound:
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Antimicrobial | MIC Testing | 0.22 - 0.25 μg/mL |
| Anticancer | Cell Viability Assays | Significant inhibition observed |
| Synergistic Effects | Combination Studies | Enhanced efficacy with Ciprofloxacin |
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain 60–80°C during coupling to minimize side reactions.
- Catalyst use : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- Yield Monitoring : Use TLC or HPLC to track intermediate purity .
(Basic) How is the molecular structure of this compound characterized?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy :
- X-ray Crystallography : Determine bond angles and dihedral angles (e.g., pyrimidine-phenyl inclination: 42–67°) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 476.39) .
(Advanced) How can researchers resolve discrepancies in crystallographic data for analogs of this compound?
Methodological Answer:
Discrepancies in crystal packing (e.g., variable ring inclinations) arise from:
- Polymorphism : Screen crystallization solvents (e.g., methanol vs. DMSO) to isolate stable forms .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations; use Hirshfeld analysis to map interactions .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., compare with ARARUI: 2-chlorophenyl analog) .
(Advanced) What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
Computational Docking : Use AutoDock Vina to predict binding to enzymes (e.g., kinases) via pyrimidine and sulfanyl motifs .
SPR Biosensors : Measure real-time binding kinetics to immobilized proteins (e.g., BSA for plasma protein interaction studies) .
Gene Knockdown : CRISPR/Cas9-based silencing of candidate targets (e.g., EGFR) to assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
